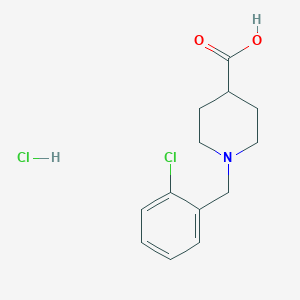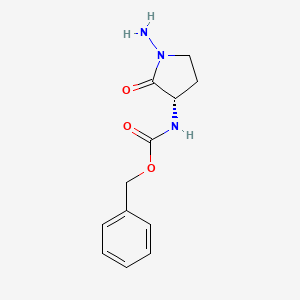
(S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate is a chiral compound that belongs to the class of pyrrolidines. It is often used as a building block in asymmetric synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate typically involves the reaction of (S)-tert-Butyl (1-amino-2-oxopyrrolidin-3-yl)carbamate with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
(S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-tert-Butyl (1-amino-2-oxopyrrolidin-3-yl)carbamate
- ®-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate
- (S)-Methyl (1-amino-2-oxopyrrolidin-3-YL)carbamate
Uniqueness
(S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate is unique due to its specific chiral configuration and the presence of the benzyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in asymmetric synthesis and various research applications.
Eigenschaften
Molekularformel |
C12H15N3O3 |
|---|---|
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
benzyl N-[(3S)-1-amino-2-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H15N3O3/c13-15-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)/t10-/m0/s1 |
InChI-Schlüssel |
LVAPZCIMZWQXKF-JTQLQIEISA-N |
Isomerische SMILES |
C1CN(C(=O)[C@H]1NC(=O)OCC2=CC=CC=C2)N |
Kanonische SMILES |
C1CN(C(=O)C1NC(=O)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


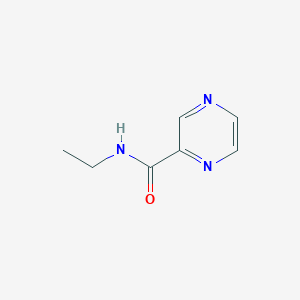
![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)



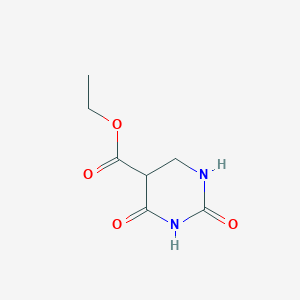


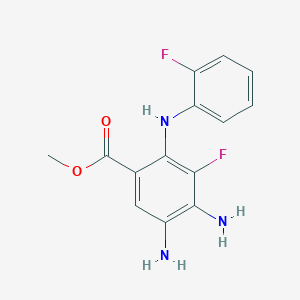
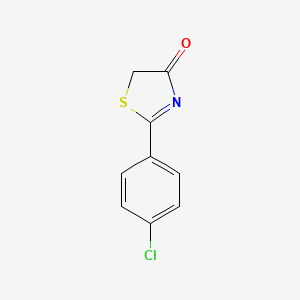
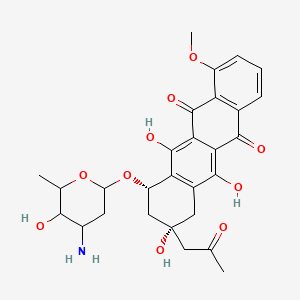
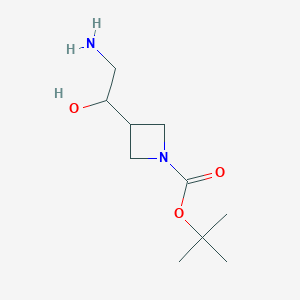
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
